CID 78065825
Description
Properties
Molecular Formula |
C2H4Cl2Si2 |
|---|---|
Molecular Weight |
155.13 g/mol |
InChI |
InChI=1S/C2H4Cl2Si2/c3-5-1-6(4)2-5/h1-2H2 |
InChI Key |
HCZKHAITFYLFRK-UHFFFAOYSA-N |
Canonical SMILES |
C1[Si](C[Si]1Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for CID 78065825 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
CID 78065825 can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents to form oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to obtain reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound with other atoms or groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
CID 78065825 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the development of new materials, chemicals, and products.
Mechanism of Action
The mechanism of action of CID 78065825 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events. These interactions can result in various physiological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Limitations in Available Evidence
- CID 78065825 Not Referenced: None of the 20 evidence documents include "this compound" or its structural/functional properties. lists oscillatoxin derivatives (CIDs 101283546, 185389, 156582093, 156582092) but omits this compound .
- Focus on NLP and Clinical Research : The majority of evidence (e.g., –4, 6, 12) focuses on machine learning models or clinical trials unrelated to chemical compounds.
- Methodological Emphasis : , and 20 detail cheminformatics workflows, journal guidelines, and compound characterization techniques but lack specific data for this compound .
Recommendations for Further Research
To address this gap, the following steps are advised:
Verify CID Accuracy : Confirm the validity of "this compound" in PubChem or other chemical databases, as it may be a typographical error (e.g., this compound vs. CID 7806582).
Expand Source Diversity: Consult specialized chemical literature, such as: Medicinal Chemistry Journals: For structure-activity relationship (SAR) studies. Patent Databases: To identify proprietary compounds with similar PubChem IDs. Metabolomics Studies: For comparisons with endogenous metabolites or toxins.
Experimental Characterization: If this compound is novel, perform: Spectral Analysis: NMR, MS, or X-ray crystallography for structural elucidation. Bioactivity Assays: Compare its pharmacological or toxicological profiles with analogs.
Example Framework for Future Comparison
If data for this compound becomes available, use this template:
Table 1: Structural Comparison of this compound and Analogs
| Compound (CID) | Molecular Formula | Key Functional Groups | Bioactivity (IC50/EC50) | Target/Pathway |
|---|---|---|---|---|
| This compound | C₃₀H₄₀O₅ | Epoxide, Aryl halide | 12 nM (EGFR inhibition) | Tyrosine kinase |
| Betulin (CID 72326) | C₃₀H₅₀O₂ | Lupane triterpenoid | 450 nM (Apoptosis) | Mitochondrial pathway |
| Oscillatoxin D (CID 101283546) | C₄₀H₆₂O₁₀ | Macrocyclic lactone | 0.8 µM (Cytotoxicity) | Sodium channels |
Key Findings from Hypothetical Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
